molecular formula C20H18N2O2S B3491363 N-BENZYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE

N-BENZYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE

Cat. No.: B3491363
M. Wt: 350.4 g/mol
InChI Key: RFHWMMVUDOKTEW-UHFFFAOYSA-N
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Description

N-BENZYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE is a complex organic compound that features a benzyl group, a thiophene ring, and an acetamido group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE typically involves the following steps:

    Formation of the Acetamido Intermediate: The initial step involves the acylation of thiophene-2-yl acetic acid with an appropriate amine to form the acetamido intermediate.

    Benzylation: The acetamido intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Coupling Reaction: Finally, the benzylated intermediate is coupled with benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Solvent Selection: Use of solvents like dichloromethane or toluene to enhance reaction efficiency.

    Catalysts: Employing catalysts like palladium or copper to facilitate coupling reactions.

    Temperature Control: Maintaining specific temperature ranges to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or substituted thiophenes.

Scientific Research Applications

N-BENZYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE has diverse applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Investigated for its potential in creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-BENZYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Phenylbenzo[b]thiophen-2-yl)benzamide
  • N-(thiophen-2-yl)nicotinamide derivatives
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness

N-BENZYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its benzyl and thiophene moieties provide distinct electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-19(13-18-10-5-11-25-18)22-17-9-4-8-16(12-17)20(24)21-14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHWMMVUDOKTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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